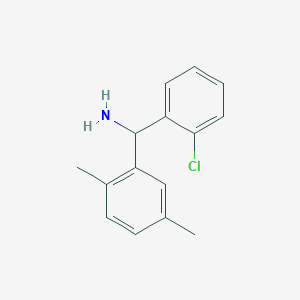![molecular formula C12H16ClN B1461602 [(4-クロロフェニル)エチル]シクロプロピルメチルアミン CAS No. 1156283-68-9](/img/structure/B1461602.png)
[(4-クロロフェニル)エチル]シクロプロピルメチルアミン
概要
説明
“2-(4-Chlorophenyl)ethylamine” is a chemical compound with the molecular formula C12H16ClN . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClN/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,14H,1-2,7-9H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.72 . It is a liquid at room temperature .科学的研究の応用
材料科学:誘電体薄膜と導電率
[(4-クロロフェニル)エチル]シクロプロピルメチルアミン: 誘電特性の高い薄膜の調製に用いられてきました 。これらの薄膜は、周波数と温度に依存する顕著な誘電緩和と交流導電率を示しており、センサー、有機太陽電池、有機発光ダイオード(OLED)での使用に適しています。この化合物は、熱蒸着法によって安定な薄膜を形成できるため、材料特性を正確に制御する必要がある製造プロセスに特に役立ちます。
医学:潜在的な治療用途
医学分野では、[(4-クロロフェニル)エチル]シクロプロピルメチルアミンの誘導体が、その治療の可能性について研究されています 。この化合物の直接的な医学的用途は広く文書化されていませんが、その構造類似体と誘導体は、生物活性について研究されており、新しい医薬品の開発につながる可能性があります。
農業:農薬の化学合成
この化合物の誘導体は、農薬の合成における用途について研究されています 。[(4-クロロフェニル)エチル]シクロプロピルメチルアミンの化学的特性は、殺虫剤や除草剤に発展させる可能性のある中間体を生成するための候補として、より効率的な農業慣行に貢献しています。
環境科学:有機半導体アプリケーション
研究により、[(4-クロロフェニル)エチル]シクロプロピルメチルアミンとその関連化合物は、有機半導体の開発に使用できることが示されています 。これらの材料は、環境モニタリングデバイスにとって不可欠であり、従来の無機半導体に代わる持続可能な選択肢を提供します。
分析化学:化学分析と合成
分析化学では、[(4-クロロフェニル)エチル]シクロプロピルメチルアミンは、化学分析で使用されるさまざまな化合物を合成するための構成要素として役立ちます 。さまざまな条件下での反応性と安定性により、分析方法や技術を開発するための貴重な試薬となります。
生化学:生物学的システムの研究
この化合物は、生物学的システムとの相互作用について研究されています 。その生化学的挙動を理解することは、細胞プロセスについての洞察を提供し、新しい生物学的経路や創薬のための標的を発見することにつながる可能性があります。
薬理学:創薬と合成
薬理学では、[(4-クロロフェニル)エチル]シクロプロピルメチルアミンを、さまざまな薬理学的に活性な分子の合成における前駆体として使用することに関心が寄せられています 。その構造的特徴は、さまざまな疾患に対する潜在的な活性を有する化合物を生成するのに役立ちます。
化学工学:プロセス最適化
最後に、化学工学では、この化合物は、特に複雑な有機分子の合成におけるプロセス最適化に関連しています 。その予測可能な挙動と反応性は、より効率的で費用対効果の高い産業プロセスにつながる可能性があります。
作用機序
[2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine is believed to act as an agonist at the 5-HT2A serotonin receptor. This receptor is involved in the regulation of mood, emotion, and cognition. By binding to this receptor, [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine can alter the activity of the neurotransmitter serotonin, which is involved in many physiological processes. [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine can also act as an antagonist at the D2 dopamine receptor, which is involved in the regulation of movement, cognition, and reward-seeking behavior.
Biochemical and Physiological Effects
[2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which can have a positive effect on mood and cognition. [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine has also been shown to reduce levels of dopamine in the brain, which can have a calming effect. [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
実験室実験の利点と制限
[2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be used in a variety of experiments. Another advantage is that it is relatively stable and has a low toxicity. However, [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine is volatile and can easily evaporate, which can be a limitation when used in experiments. Additionally, [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine is a relatively new compound and more research is needed to understand its full potential.
将来の方向性
There are many potential future directions for the use of [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine in scientific research. One potential direction is the development of new drugs based on [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine. [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine could also be used in the study of the biochemical and physiological effects of drugs, as well as their potential therapeutic applications. Additionally, [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine could be used in the study of drug metabolism and pharmacokinetics. Finally, [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine could be used in the study of neurodegenerative diseases and other neurological disorders.
Safety and Hazards
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(cyclopropylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYOKMJGJLEVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



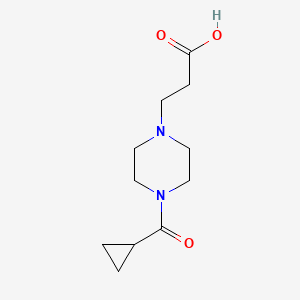
![4-[(Propan-2-yloxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1461520.png)


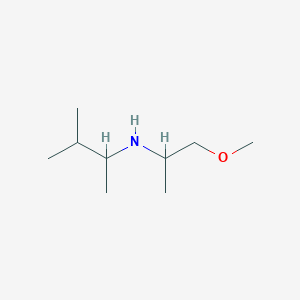
![N-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461526.png)
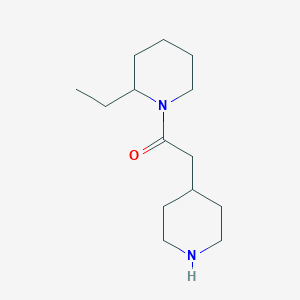
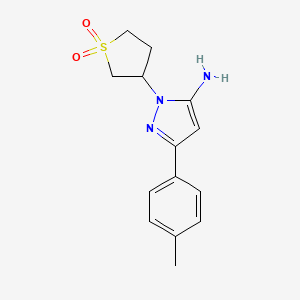
![6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B1461531.png)

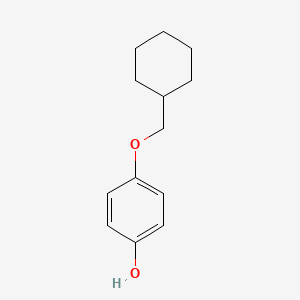

amine](/img/structure/B1461539.png)
